2-Fluorophenyl isocyanate chemical properties and structure
2-Fluorophenyl isocyanate chemical properties and structure
An In-depth Technical Guide to 2-Fluorophenyl Isocyanate
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-Fluorophenyl isocyanate, tailored for researchers, scientists, and professionals in drug development and materials science.
Chemical Identity and Structure
2-Fluorophenyl isocyanate, also known as 1-fluoro-2-isocyanatobenzene, is an aromatic isocyanate compound. The presence of a fluorine atom on the phenyl ring and the highly reactive isocyanate group makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1]
Key Identifiers:
-
IUPAC Name: 1-fluoro-2-isocyanatobenzene[2]
-
Synonyms: o-Fluorophenyl isocyanate, Isocyanic acid o-fluorophenyl ester[3][4]
Physicochemical Properties
The compound is a flammable, colorless to light yellow liquid under standard conditions.[1][3][5] Quantitative physical and chemical data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 137.11 g/mol | [5][6][7] |
| Density | 1.222 g/mL at 25 °C | [5][6] |
| Boiling Point | 56 - 58 °C | [3] |
| 65 °C at 18 mmHg | [1] | |
| 165 °C | [7] | |
| Flash Point | 51 °C (123.8 °F) - closed cup | [5][6][7] |
| Refractive Index | 1.5144 (at 20 °C) | [5][6] |
| Form | Liquid | [5][6] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Storage Temperature | 2 - 8 °C | [1][5][6] |
Reactivity and Chemical Behavior
The isocyanate functional group (-N=C=O) is highly electrophilic, making 2-fluorophenyl isocyanate reactive toward a wide range of nucleophiles.[10] This reactivity is fundamental to its application as a building block in organic synthesis.
-
Reaction with Nucleophiles: It readily undergoes nucleophilic addition reactions.[1] Common reactants include alcohols (to form carbamates), amines (to form ureas), and water (which can lead to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide).[10]
-
Moisture Sensitivity: The compound is sensitive to moisture and will react with water.[11] Therefore, it should be handled under anhydrous conditions to prevent degradation and unwanted side reactions.[11]
-
Influence of Fluorine: The fluorine atom on the phenyl ring acts as an electron-withdrawing group, which can enhance the electrophilicity of the isocyanate carbon and influence the reactivity and properties of the resulting derivatives.[1]
-
Polymerization: Acids and bases can initiate polymerization reactions.[10]
Experimental Protocols and Handling
Detailed, step-by-step experimental protocols for the synthesis or specific reactions of 2-fluorophenyl isocyanate are typically proprietary and found in specialized chemical literature or patents rather than publicly available safety documents. However, safety data sheets provide essential guidelines for handling and storage.
General Handling and Safety Precautions:
-
Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles or face shields, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter) is mandatory.[5][12]
-
Ventilation: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.
-
Conditions to Avoid: Keep away from heat, sparks, open flames, and sources of ignition.[8][11] Avoid contact with water, acids, bases, alcohols, amines, and strong oxidizing agents.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, typically refrigerated at 2-8°C.[1][5][6] Handle and store under an inert atmosphere if possible.
Spill and Disposal:
-
In case of a spill, absorb with an inert material and dispose of it as hazardous waste in accordance with local, state, and federal regulations.
-
Waste material must not be mixed with other waste and should be disposed of in its original container.
Applications in Research and Development
2-Fluorophenyl isocyanate is a key intermediate in several fields:
-
Pharmaceutical Development: It serves as a building block for synthesizing a variety of pharmaceutical compounds and active ingredients.[1]
-
Agrochemicals: The compound is used in the development of modern pesticides and herbicides.[1]
-
Polymer Chemistry: It is utilized in the production of specialty polymers and materials where properties like thermal stability and chemical resistance are desired.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Fluorophenyl isocyanate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Fluorophenyl isocyanate | C7H4FNO | CID 85588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-氟异氰酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-氟异氰酸苯酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. CAS # 16744-98-2, 2-Fluorophenyl isocyanate, 1-Fluoro-2-isocyanatobenzene, 2-Fluoro-1-isocyanatobenzene, 2-Fluoroisocyanatobenzene, o-Fluorophenyl isocyanate - chemBlink [chemblink.com]
- 8. 2-Fluorophenyl isocyanate - High purity | EN [georganics.sk]
- 9. 2-氟苯基异氰酸酯 | 16744-98-2 [m.chemicalbook.com]
- 10. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.be [fishersci.be]
